1-(Hydroxyamino)naphthalen-2-ol
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Overview
Description
1-(Hydroxyamino)naphthalen-2-ol is an organic compound that features both a hydroxyamino group and a naphthalen-2-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydroxyamino)naphthalen-2-ol can be synthesized through various methods. One common approach involves the reaction of naphthalen-2-ol with hydroxylamine under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the hydroxyamino group .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxyamino)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the hydroxyamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like diazonium salts can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino-naphthalen-2-ol.
Substitution: Various substituted naphthalen-2-ol derivatives.
Scientific Research Applications
1-(Hydroxyamino)naphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Hydroxyamino)naphthalen-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may influence oxidative stress pathways, leading to the formation of reactive oxygen species (ROS) and subsequent cellular effects.
Comparison with Similar Compounds
1-(Hydroxyamino)naphthalen-2-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Naphthalen-2-ol, 1-amino-naphthalen-2-ol, and 1-hydroxy-naphthalen-2-ol.
By understanding the properties, reactions, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
32352-28-6 |
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Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-(hydroxyamino)naphthalen-2-ol |
InChI |
InChI=1S/C10H9NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11-13/h1-6,11-13H |
InChI Key |
GOYWAUJIURPMHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2NO)O |
Origin of Product |
United States |
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